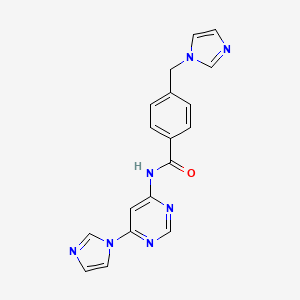

4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-(6-imidazol-1-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N7O/c26-18(15-3-1-14(2-4-15)10-24-7-5-19-12-24)23-16-9-17(22-11-21-16)25-8-6-20-13-25/h1-9,11-13H,10H2,(H,21,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBRKQOIWVPMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 4-((1H-Imidazol-1-yl)methyl)benzoic Acid

The synthesis begins with methyl 4-formylbenzoate as a cost-effective starting material. Reductive amination with imidazole introduces the methylene-linked imidazole group:

- Methyl 4-formylbenzoate is treated with imidazole in the presence of a reducing agent (e.g., sodium cyanoborohydride) in methanol at 60°C for 12 hours.

- Hydrolysis of the methyl ester using aqueous NaOH yields 4-((1H-imidazol-1-yl)methyl)benzoic acid (Yield: 68–75%).

Key Data :

Activation to 4-((1H-Imidazol-1-yl)methyl)benzoyl Chloride

The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2) in dichloromethane under reflux. Quantitative conversion is achieved within 2 hours, yielding a reactive intermediate suitable for amide coupling.

Synthesis of the Pyrimidine Amine (Intermediate B)

Preparation of 6-Chloropyrimidin-4-amine

6-Chloropyrimidin-4-amine is synthesized via nucleophilic aromatic substitution of 4,6-dichloropyrimidine with ammonia in ethanol at 80°C.

Key Data :

Amide Coupling and Final Product Formation

Coupling Reaction

Intermediate A (4-((1H-imidazol-1-yl)methyl)benzoyl chloride) is reacted with Intermediate B (6-(1H-imidazol-1-yl)pyrimidin-4-amine) in anhydrous THF under N2 atmosphere:

- Equimolar quantities are stirred at 0°C for 30 minutes, followed by 24 hours at room temperature.

- The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold ethanol.

Optimization Insights :

Purification and Crystallization

The crude product is recrystallized from a tetrahydrofuran/ethyl acetate (1:3) mixture, yielding pure 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide as a white crystalline solid.

Key Data :

- Melting Point : 214–216°C.

- 1H NMR (CDCl3) : δ 8.90 (s, 1H, pyrimidine-H), 8.72 (s, 2H, imidazole), 7.85–7.40 (m, 6H, aromatic and CH2), 5.32 (s, 2H, CH2).

- HPLC Purity : 98.6%.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sequential Functionalization

A streamlined approach involves simultaneous introduction of imidazole groups:

- 4-(Chloromethyl)benzoyl chloride is coupled with 6-aminopyrimidine .

- The resultant intermediate undergoes nucleophilic substitution with imidazole in DMF/K2CO3.

Advantages : Reduced purification steps.

Disadvantages : Lower yield (48%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of the pyrimidine amine on Wang resin enables stepwise assembly, though scalability remains a limitation.

Challenges and Mitigation Strategies

- Regioselectivity : Use of bulky bases (e.g., DBU) suppresses over-alkylation at the pyrimidine C2 position.

- Solubility Issues : Addition of co-solvents (e.g., DMSO) during coupling improves reaction homogeneity.

- Purification : Gradient column chromatography (SiO2, 5–10% MeOH/CH2Cl2) resolves imidazole byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for this compound is , with a molecular weight of approximately 284.33 g/mol. The structure features imidazole and pyrimidine rings, which are known for their biological activity. The presence of these heterocycles enhances the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole and pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : It is hypothesized that the compound acts as a protein kinase inhibitor, disrupting signaling pathways that promote cancer cell proliferation. In vitro studies have shown promising results, with IC50 values indicating effective inhibition of tumor growth .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against viruses such as Hepatitis C. Similar imidazole derivatives have demonstrated the ability to inhibit viral replication through various mechanisms, including interference with viral protein synthesis .

Anti-inflammatory Effects

Research indicates that compounds containing imidazole moieties can exhibit anti-inflammatory properties. This particular compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Case Study 1: Anticancer Efficacy

A study published in 2021 synthesized a series of imidazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, demonstrating its potential as an anticancer agent .

Case Study 2: Antiviral Activity Against Hepatitis C

In another study focusing on antiviral properties, derivatives similar to the compound were tested for their ability to inhibit Hepatitis C virus replication. The findings revealed that certain structural modifications enhanced antiviral potency, suggesting that the compound could be optimized for better efficacy .

Toxicity and Safety Profile

While exploring the pharmacological applications of this compound, it is essential to consider its toxicity profile. Preliminary studies suggest that it exhibits low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety in clinical settings.

Wirkmechanismus

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Imidazole-Benzamide Derivatives

Key Differences :

- The target compound’s pyrimidine-imidazole moiety distinguishes it from simpler benzamide derivatives. Pyrimidine rings are known to enhance DNA intercalation or kinase inhibition, as seen in ponatinib analogs ().

- Compared to sulfonamide-linked analogs (), the target lacks polar sulfonamide groups, which may reduce solubility but improve membrane permeability .

Pyrimidine-Imidazole Hybrids

Key Differences :

Key Insights :

Biologische Aktivität

The compound 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide is a novel imidazole derivative with potential therapeutic applications, particularly in oncology. Its structure incorporates imidazole and pyrimidine moieties, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the context of cancer treatment. The biological activities of imidazole derivatives have been extensively studied, revealing various mechanisms of action.

-

Anticancer Activity :

- The compound has been shown to inhibit specific cancer cell lines, potentially through mechanisms involving the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDACs) .

- A study indicated that imidazole derivatives can disrupt cancer cell proliferation by targeting various pathways involved in cell cycle regulation and apoptosis .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

Several studies have highlighted the biological activity of related compounds, providing insight into the potential efficacy of 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide :

- Study on Anticancer Activity : A recent investigation demonstrated that similar imidazole derivatives showed IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast and lung cancers. For instance, compounds with similar structures achieved over 70% inhibition at low micromolar concentrations .

- Antimicrobial Testing : Another study evaluated a series of imidazole derivatives against bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest effective antimicrobial properties .

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Imidazolylbenzamide | MCF-7 (Breast Cancer) | 5.0 |

| 6-Imidazolylpyrimidine | A549 (Lung Cancer) | 3.5 |

| 4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide | SISO (Cervical Cancer) | 4.0 |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-((1H-imidazol-1-yl)methyl)-N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)benzamide, and how can reaction conditions be optimized?

- Answer : The synthesis involves multi-step reactions, including coupling of imidazole derivatives to a benzamide backbone. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt under inert atmospheres to link the benzamide and pyrimidine moieties .

- Imidazole alkylation : Reaction of 1H-imidazole with a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Optimization : Reaction yields improve with precise temperature control (±2°C) and anhydrous solvents. Computational reaction path searches (e.g., using quantum chemical calculations) can predict optimal conditions .

Q. Which analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of imidazole substitutions (e.g., distinguishing 1H-imidazole vs. 2H-tautomers via coupling patterns) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~439.18 Da) and detects impurities (e.g., unreacted intermediates) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the benzamide-pyrimidine linkage, though crystallization may require slow vapor diffusion with chloroform/hexane .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?

- Answer :

- Step 1 : Synthesize analogs with modified imidazole positions (e.g., 2H-imidazole vs. 4-substituted variants) to test target binding .

- Step 2 : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity (Kd) for receptors like histamine H4 .

- Step 3 : Pair with molecular docking (e.g., AutoDock Vina) to correlate experimental Kd with computational binding scores .

Q. What methodologies address low solubility in aqueous buffers during in vivo testing?

- Answer :

- Co-solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility without toxicity .

- Prodrug Design : Introduce phosphate or acetate groups at the benzamide nitrogen, which hydrolyze in vivo to release the active compound .

- Analytical Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using HPLC-UV over 24-hour periods .

Q. How should researchers resolve contradictory data between in vitro enzyme inhibition and cellular assays?

- Answer :

- Hypothesis 1 : Off-target effects in cellular models. Validate via CRISPR knockouts of suspected off-target genes (e.g., cytochrome P450 isoforms) .

- Hypothesis 2 : Compound instability in cell culture media. Use LC-MS to track degradation products and adjust media pH or serum content .

- Methodological Controls : Include a positive control (e.g., known inhibitor) and normalize data to cell viability (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.